

# Exploring Pyrazole Derivatives as Novel Anticancer Agents: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid*

Cat. No.: B8036913

[Get Quote](#)

## Authored by a Senior Application Scientist

### Introduction: The Rationale for Pyrazole Derivatives in Oncology

The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more effective and less toxic treatments. While traditional chemotherapy remains a cornerstone of multidisciplinary cancer management, its utility is often limited by significant side effects and the emergence of drug resistance.[1][2] This has spurred medicinal chemists to explore novel molecular scaffolds that can yield highly selective and potent anticancer agents. [1]

Among the vast number of heterocyclic compounds, the pyrazole ring system has emerged as a "privileged scaffold." Its unique five-membered aromatic structure, containing two adjacent nitrogen atoms, confers a broad spectrum of pharmacological activities.[1][3][4] Pyrazole derivatives have demonstrated remarkable therapeutic potential, including anti-inflammatory, analgesic, antimicrobial, and, most notably, anticancer properties.[3][5] This is underscored by

the clinical success of several pyrazole-containing drugs, such as Crizotinib (an ALK/ROS1 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), which are approved for treating specific types of cancer.<sup>[2][3]</sup>

The anticancer efficacy of pyrazole derivatives stems from their ability to interact with a multitude of biological targets crucial for tumor growth and survival.<sup>[1][6]</sup> These include key enzymes and signaling proteins like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and tubulin.<sup>[1][4]</sup> By inhibiting these targets, pyrazole compounds can disrupt the cell cycle, induce programmed cell death (apoptosis), and suppress angiogenesis—the formation of new blood vessels that tumors need to grow.<sup>[2][3][7]</sup>

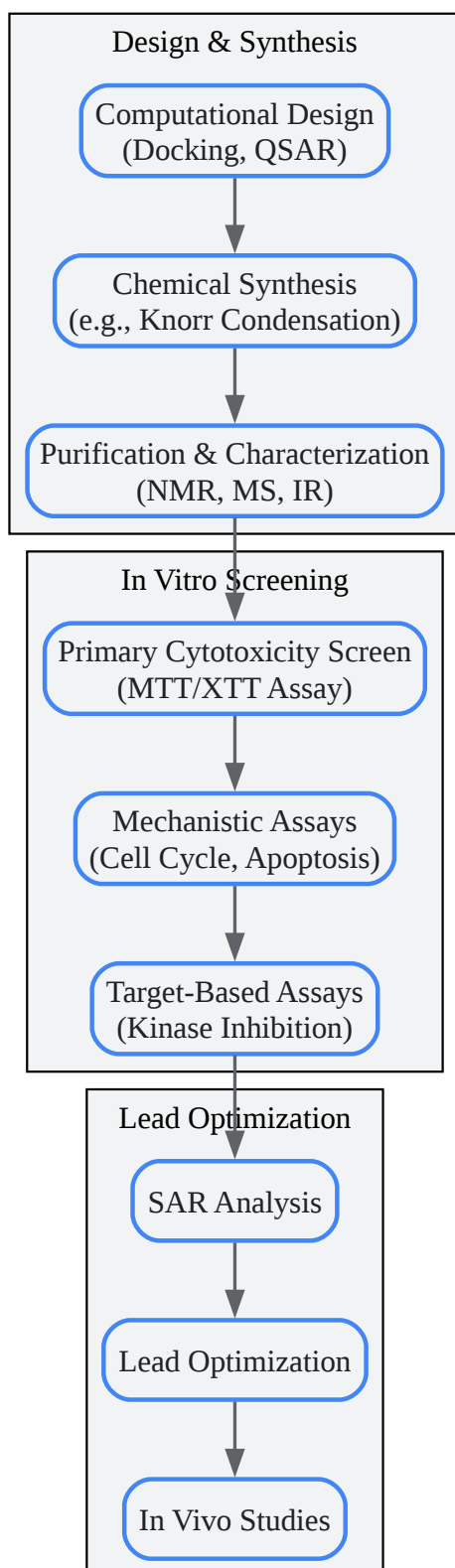
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the core methodologies required to design, synthesize, and evaluate the anticancer potential of novel pyrazole derivatives, from initial cytotoxicity screening to mechanistic elucidation.

## Designing and Synthesizing Pyrazole Derivatives: A Workflow

The journey of developing a novel pyrazole-based anticancer agent begins with thoughtful molecular design and efficient chemical synthesis. Structure-activity relationship (SAR) studies are paramount, revealing how appropriate substitutions at different positions on the pyrazole ring can dramatically enhance anticancer efficacy and selectivity.<sup>[1]</sup>

Common synthetic strategies often involve the condensation reaction of  $\beta$ -diketones with hydrazine derivatives, a method first introduced by Knorr.<sup>[8]</sup> Modern approaches, including multi-step synthesis and the use of hybrid scaffolds, have expanded the chemical diversity of accessible pyrazole derivatives.<sup>[9][10]</sup>

The following workflow illustrates the general process from initial design to lead candidate identification.



[Click to download full resolution via product page](#)

**Caption:** General workflow for pyrazole anticancer drug discovery.

# In Vitro Evaluation of Anticancer Activity: A Multi-faceted Approach

A robust in vitro evaluation is critical to identify promising pyrazole derivatives and understand their mechanisms of action. This process typically follows a hierarchical approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies for the most potent compounds.

## 3.1. Primary Screening: Assessing Cytotoxicity

The initial step is to determine the concentration at which a compound inhibits cancer cell growth. Tetrazolium salt-based assays like MTT and XTT are widely used for this purpose due to their simplicity and suitability for high-throughput screening.<sup>[11]</sup>

**Causality Behind Experimental Choice:** These assays measure the metabolic activity of a cell population.<sup>[11]</sup> The core principle is that viable, proliferating cells have active mitochondrial dehydrogenases that can reduce the tetrazolium salt to a colored formazan product.<sup>[12][13]</sup> A decrease in metabolic activity, and thus color production, is directly proportional to the number of non-viable cells or the inhibition of proliferation. The XTT assay is often preferred over the MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.

### Protocol 1: Cell Viability Assessment using XTT Assay

**Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of pyrazole derivatives on various cancer cell lines.

**Materials:**

- Cancer cell lines of interest (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver).<sup>[5]</sup>
- Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
- 96-well flat-bottom microplates.
- Pyrazole derivatives dissolved in DMSO to create stock solutions.

- XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent and an electron coupling reagent (e.g., PMS).[12]
- Microplate reader capable of measuring absorbance at ~450 nm.

#### Procedure:

- **Cell Seeding:** Harvest and count cells. Seed 5,000-10,000 cells per well in 100  $\mu$ L of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO<sub>2</sub>) to allow cells to attach.
- **Compound Treatment:** Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100  $\mu$ L of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C, 5% CO<sub>2</sub>.
- **XTT Reagent Preparation:** Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the electron coupling solution.
- **Color Development:** Add 50  $\mu$ L of the XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C, 5% CO<sub>2</sub>. The incubation time depends on the metabolic activity of the cell line and should be optimized.
- **Absorbance Measurement:** Shake the plate gently and measure the absorbance of the orange formazan product at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
- **Data Analysis:**
  - Subtract the blank absorbance from all other readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control:  $\text{Viability (\%)} = (\text{Abs\_treated} / \text{Abs\_control}) * 100$ .

- Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

The results from this assay allow for a direct comparison of the potency of different derivatives.

Compound ID	Substitution Pattern	IC50 ( $\mu\text{M}$ ) vs. MCF-7 (Breast) [1]	IC50 ( $\mu\text{M}$ ) vs. A549 (Lung)[1]	IC50 ( $\mu\text{M}$ ) vs. HepG2 (Liver) [14]
PZ-01	Unsubstituted	> 50	> 50	> 50
PZ-02	4-Fluorophenyl	5.21	15.8	3.53
PZ-03	3,4,5-Trimethoxyphenyl	0.25	2.5	0.71
Doxorubicin	(Reference Drug)	0.95	1.2	1.5

Note: Data are hypothetical examples based on trends reported in the literature.[1][14]

## 3.2. Mechanistic Elucidation: Unraveling the Mode of Action

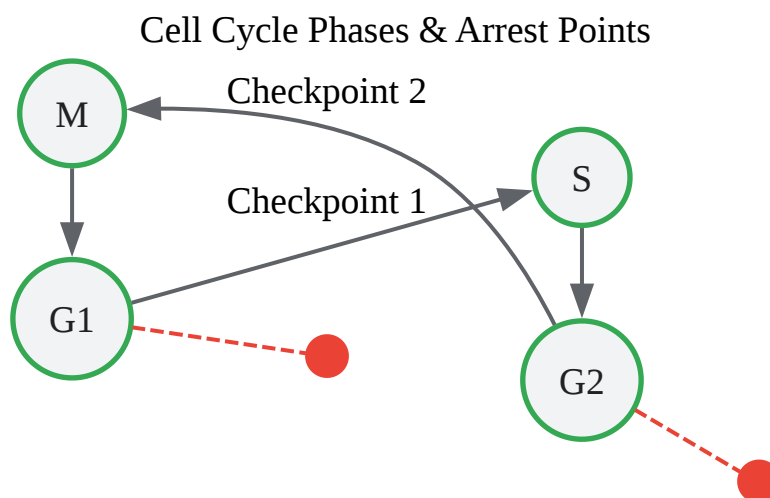
Once potent compounds are identified, the next step is to understand how they kill cancer cells. Key mechanisms include inducing cell cycle arrest and triggering apoptosis.[2] Flow cytometry is a powerful tool for these investigations.[15]

### Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Objective: To determine if a pyrazole derivative induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Causality Behind Experimental Choice: Many anticancer drugs exert their effects by halting the cell cycle, preventing cancer cells from replicating their DNA (S phase) or dividing (M phase). [15][16] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G1 phase (2N DNA), S phase (between 2N and 4N

DNA), and G2/M phase (4N DNA).[17] An accumulation of cells in a particular phase following treatment indicates drug-induced cell cycle arrest.



[Click to download full resolution via product page](#)

**Caption:** The cell cycle, with potential arrest points targeted by inhibitors.

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC<sub>50</sub> and 2x IC<sub>50</sub> concentrations for 24-48 hours. Include a vehicle-treated control.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.
- Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C. This step permeabilizes the cells and preserves their morphology.
- Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A). The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
- Incubation: Incubate for 30 minutes at room temperature in the dark.

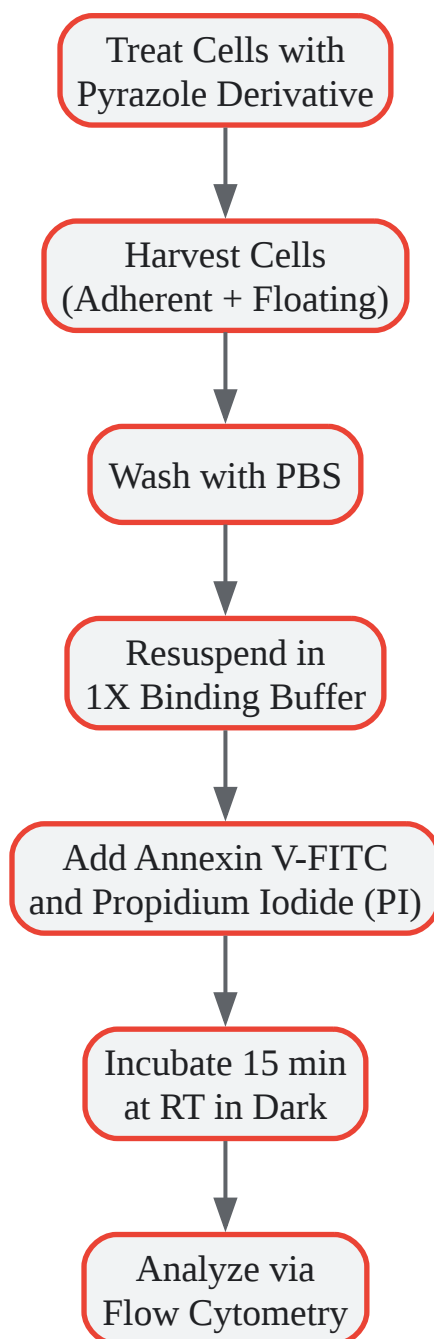
- Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to gate on single cells and generate a histogram of fluorescence intensity. Model the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

### Protocol 3: Apoptosis Detection using Annexin V/PI Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment.

Causality Behind Experimental Choice: Apoptosis is a highly regulated form of programmed cell death that is a desirable outcome of cancer therapy. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (like FITC).[19] By co-staining with PI, which can only enter cells with compromised membranes, we can distinguish different cell populations:

- Annexin V- / PI- : Live, viable cells.
- Annexin V+ / PI- : Early apoptotic cells (PS is exposed, but membrane is intact).
- Annexin V+ / PI+ : Late apoptotic or necrotic cells (PS is exposed, and membrane is compromised).[18]



[Click to download full resolution via product page](#)

**Caption:** Workflow for the Annexin V / PI apoptosis assay.

Procedure:

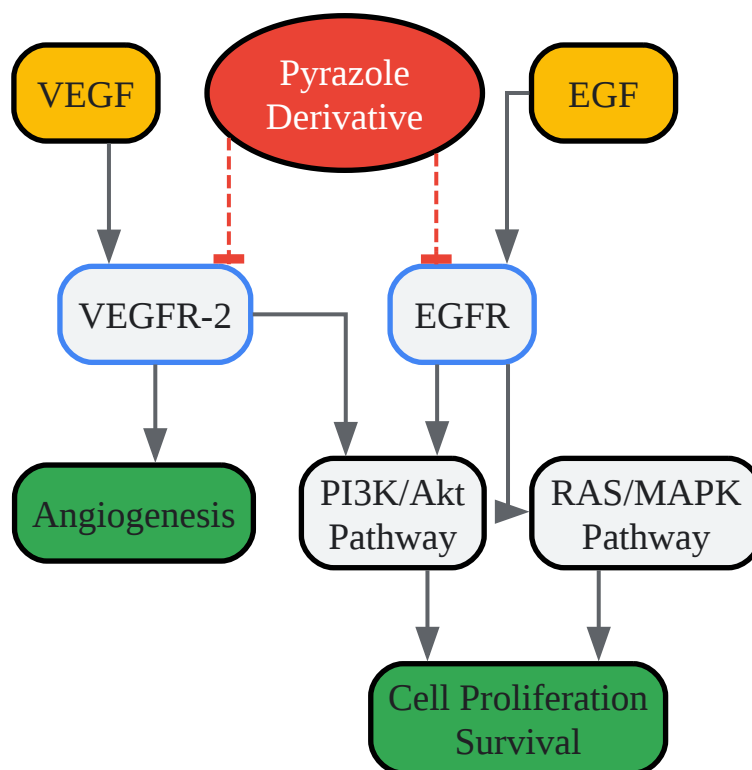
- Cell Treatment: Treat cells in 6-well plates with the pyrazole derivative (e.g., at IC50 concentration) for a predetermined time (e.g., 24 hours).

- Cell Harvesting: Collect all cells, including the supernatant which contains floating (potentially apoptotic) cells.
- Washing: Wash cells with cold PBS and centrifuge.
- Staining: Resuspend the cell pellet in 100  $\mu\text{L}$  of 1X Annexin-binding buffer. Add 5  $\mu\text{L}$  of FITC-conjugated Annexin V and 1  $\mu\text{L}$  of PI working solution.[20]
- Incubation: Gently vortex and incubate at room temperature for 15 minutes in the dark.[19]
- Analysis: Add 400  $\mu\text{L}$  of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[20] The data is typically displayed as a dot plot with Annexin V-FITC fluorescence on one axis and PI fluorescence on the other, allowing for quadrant analysis.

### 3.3. Target Identification and Validation

Identifying the specific molecular target of a pyrazole derivative is crucial for rational drug development. Research has shown that pyrazoles can inhibit various kinases that are often overactive in cancer, such as EGFR and VEGFR-2, which are key regulators of tumor growth and angiogenesis.[7][21][22]

Causality Behind Experimental Choice: Kinase inhibitors work by blocking the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways that drive cell proliferation and survival.[7][22] Dual inhibition of targets like EGFR and VEGFR-2 can be particularly effective, as it can simultaneously block tumor growth and the blood supply that feeds it.[21]



[Click to download full resolution via product page](#)

**Caption:** Inhibition of EGFR/VEGFR-2 signaling by pyrazole derivatives.

Target engagement is confirmed through methods like in vitro kinase assays, which directly measure the inhibition of enzyme activity, and molecular docking studies, which predict the binding interactions between the compound and the protein's active site.[14][23]

## In Vivo Validation: From Bench to Preclinical Models

While in vitro assays are essential for initial screening and mechanistic studies, they do not fully recapitulate the complex environment of a living organism. Therefore, promising candidates must be evaluated in vivo.[2] This typically involves using animal models, such as mice with xenograft tumors, where human cancer cells are implanted and allowed to grow.

Key endpoints in these studies include tumor growth inhibition, assessment of toxicity through monitoring animal weight and behavior, and pharmacokinetic analysis to understand how the drug is absorbed, distributed, metabolized, and excreted.[2] For instance, some pyrazole derivatives have shown significant tumor growth inhibitory activity at low concentrations in

murine tumor models.[1] One study found that their lead compound inhibited tumor proliferation by 49.8% in mice.[23]

## Conclusion and Future Directions

The exploration of pyrazole derivatives as novel anticancer agents is a vibrant and highly promising field of research. Their structural versatility allows for fine-tuning of their activity against a wide array of cancer-relevant targets. The systematic application of the protocols outlined in this guide—from initial high-throughput cytotoxicity screening to detailed mechanistic and target validation studies—provides a robust framework for identifying and advancing lead candidates.

Future research will likely focus on developing pyrazole hybrids that combine multiple pharmacophores to achieve synergistic effects, designing derivatives with improved pharmacokinetic profiles, and exploring their use in combination with existing therapies to overcome drug resistance.[2][10] The continued investigation of this remarkable scaffold holds great promise for the future of oncology drug discovery.

## References

- Zhang, X., Wu, S., Zhang, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. *Molecules*. Available from: [\[Link\]](#)
- Gomaa, H. A. M., Khedr, M. A., & El-Sayed, M. A. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. *Frontiers in Chemistry*. Available from: [\[Link\]](#)
- Gomaa, H. A. M., Khedr, M. A., & El-Sayed, M. A. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. *Frontiers in Chemistry*. Available from: [\[Link\]](#)
- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). *Indian Journal of Heterocyclic Chemistry*. Available from: [\[Link\]](#)
- Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). *Novelty Journals*. Available from: [\[Link\]](#)

- Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (2023). Polycyclic Aromatic Compounds. Available from: [\[Link\]](#)
- Exploration of Anticancer Potential of Spiropyranopyrazole Derivatives as CDK7 Inhibitors. (n.d.). Research J. Pharm. and Tech. Available from: [\[Link\]](#)
- Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2026). Journal of Applied Pharmaceutical Science. Available from: [\[Link\]](#)
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2026). ResearchGate. Available from: [\[Link\]](#)
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available from: [\[Link\]](#)
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. Available from: [\[Link\]](#)
- Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. (n.d.). RSC Advances. Available from: [\[Link\]](#)
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules. Available from: [\[Link\]](#)
- Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). (n.d.). ResearchGate. Available from: [\[Link\]](#)
- In vitro anticancer screening data of synthesized compounds against renal cancer cell line. (n.d.). ResearchGate. Available from: [\[Link\]](#)
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. Available from: [\[Link\]](#)
- Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (n.d.). RSC

Publishing. Available from: [\[Link\]](#)

- Annexin V-FITC Apoptosis Assay Kit. (n.d.). ICT. Available from: [\[Link\]](#)
- MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc.. Available from: [\[Link\]](#)
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). Heliyon. Available from: [\[Link\]](#)
- Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Available from: [\[Link\]](#)
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. Available from: [\[Link\]](#)
- A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. (2019). Molecules. Available from: [\[Link\]](#)
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. Available from: [\[Link\]](#)
- Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies. (n.d.). PubMed. Available from: [\[Link\]](#)
- Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. (2021). Frontiers in Bioengineering and Biotechnology. Available from: [\[Link\]](#)
- Evaluation of cell cycle inhibitors by flow cytometry. (n.d.). Auctores Journals. Available from: [\[Link\]](#)
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Available from: [\[Link\]](#)
- The Annexin V Apoptosis Assay. (n.d.). KUMC. Available from: [\[Link\]](#)

- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Available from: [\[Link\]](#)
- Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. (2023). eLife. Available from: [\[Link\]](#)
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI. Available from: [\[Link\]](#)
- Current Development of Pyrazole–Azole Hybrids With Anticancer Potential. (n.d.). ResearchGate. Available from: [\[Link\]](#)
- Assaying cell cycle status using flow cytometry. (n.d.). Current Protocols in Cytometry. Available from: [\[Link\]](#)
- A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. (2017). Molecules. Available from: [\[Link\]](#)
- Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential. (2024). Medicinal Chemistry. Available from: [\[Link\]](#)
- Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Available from: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. noveltyjournals.com \[noveltyjournals.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)

- [5. srrjournals.com \[srrjournals.com\]](https://srrjournals.com)
- [6. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [7. japsonline.com \[japsonline.com\]](https://japsonline.com)
- [8. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [9. tandfonline.com \[tandfonline.com\]](https://tandfonline.com)
- [10. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [11. Cell Viability and Proliferation Assays \[sigmaaldrich.com\]](https://sigmaaldrich.com)
- [12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW \[thermofisher.com\]](https://thermofisher.com)
- [13. chondrex.com \[chondrex.com\]](https://chondrex.com)
- [14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors \[frontiersin.org\]](https://frontiersin.org)
- [15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores \[auctoresonline.org\]](https://auctoresonline.org)
- [16. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results \[frontiersin.org\]](https://frontiersin.org)
- [17. Assaying cell cycle status using flow cytometry - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [18. fnkprddata.blob.core.windows.net \[fnkprddata.blob.core.windows.net\]](https://fnkprddata.blob.core.windows.net)
- [19. bosterbio.com \[bosterbio.com\]](https://bosterbio.com)
- [20. kumc.edu \[kumc.edu\]](https://kumc.edu)
- [21. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [22. Pyrazolo\[3,4-d\]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [23. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Exploring Pyrazole Derivatives as Novel Anticancer Agents: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8036913/docs#exploring-pyrazole-derivatives-as-novel-anticancer-agents-application-notes-and-protocols>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)